molecular formula C11H13N3O3S B2686870 N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide CAS No. 1385311-27-2

N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide

Cat. No.: B2686870
CAS No.: 1385311-27-2
M. Wt: 267.3
InChI Key: KGQQJCAGIHNQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide is a cyano-substituted benzamide compound of significant interest in agrochemical research and development. Compounds within this structural class have demonstrated potent pesticidal activities, particularly exhibiting high insecticidal and acaricidal (mite-killing) effects at low application doses . The core benzamide scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets; recent research on analogous 4-(aminomethyl)benzamides has identified potent inhibitory activity against viral pathogens, underscoring the therapeutic potential of this chemical family . The integration of the cyanoethyl group and methylsulfamoyl moiety into the molecular architecture is designed to enhance biological activity and optimize physicochemical properties. The primary research value of this compound lies in its application as a high-potency agent for controlling arthropod pests, with literature suggesting that such cyano-substituted benzamides offer advantages including rapid effectiveness and reduced environmental residue, contributing to more sustainable agricultural practices . This product is intended for use in biological screening, mode-of-action studies, and as a key intermediate in the synthesis of novel active ingredients. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1-cyanoethyl)-4-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-8(7-12)14-11(15)9-3-5-10(6-4-9)18(16,17)13-2/h3-6,8,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQJCAGIHNQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Substituent Effects on the Benzamide Core

Methylsulfamoyl Group Position and Bioactivity
  • Target Compound : The para-substituted methylsulfamoyl group (position 4) optimizes steric and electronic interactions with enzyme active sites.
  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): The para-sulfamoyl group with a thiazole substituent demonstrates antimicrobial activity, highlighting the role of heterocyclic appendages .
N-Substituent Variations
  • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Imidazole substituents improve anticancer activity (e.g., cervical cancer IC50 < 10 μM), suggesting heterocycles enhance target affinity .
  • Capmatinib (): A fluoroquinoline-substituted benzamide targeting c-MET shows the importance of bulky, planar groups for kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility Key Substituents
Target Compound ~307.3 g/mol 1.8–2.5 Moderate (DMSO) Cyanoethyl, methylsulfamoyl
3-(Methylsulfamoyl)-morpholine benzamide 407.5 g/mol 2.1–2.8 Low Morpholine, cyclohexyl
Capmatinib 412.4 g/mol 3.0–3.5 Low Quinoline, imidazo-triazine

The target compound’s lower molecular weight and moderate logP suggest improved bioavailability over bulkier analogs like Capmatinib. Cyanoethyl may enhance metabolic stability but requires toxicity profiling .

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